![molecular formula C12H9Cl2NO3 B589423 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester CAS No. 1391052-23-5](/img/structure/B589423.png)
3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester
Overview
Description
The compound “3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group and a 2,6-dichlorophenyl group. The compound also contains a carboxylic acid ester functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The 2,6-dichlorophenyl group could be introduced through a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 2,6-dichlorophenyl group, and the ester functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The isoxazole ring could be opened under acidic or basic conditions. The ester could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the isoxazole ring, the dichlorophenyl group, and the ester could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Organic Chemistry Applications
- Synthesis of Quinazolinediones and Carbamic Acid Esters : A study by Azizian et al. (2000) demonstrated the conversion of 3-arylimino-2-indolinones to quinazolinediones and carbamic acid esters, signifying its utility in complex organic synthesis.
- Preparation of Hyperbranched Aromatic Polyimides : Yamanaka et al. (2000) developed hyperbranched polyamic acid methyl ester precursors from AB2 type monomers, underscoring the material's role in advanced polymer synthesis (Yamanaka et al., 2000).
Medicinal Chemistry and Drug Design
- Synthesis of Monoamine Transporter Binding Compounds : Carroll et al. (2005) synthesized compounds including 3β-(3'-Methyl-4'-chlorophenyl)tropane-2-carboxylic acid methyl ester, demonstrating its relevance in developing compounds with binding properties similar to dopamine and serotonin transporters (Carroll et al., 2005).
Material Science
- Development of Paramagnetic Glassy Molecular Materials : Castellanos et al. (2008) explored the synthesis of novel radicals for creating stable, luminescent, and thermally stable amorphous solids, indicating potential applications in material science (Castellanos et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3/i1+1,6+1,9+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCASVCAZYPZOI-DMBDGDEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)[13C]1=[13C](ON=C1C2=C(C=CC=C2Cl)Cl)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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